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3,-Deoxy-3,-fluoro Thymidine

Cat. No.: B14896095
M. Wt: 246.24 g/mol
InChI Key: ZVFFTPOLGXQZOA-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Nucleoside Analogs

The story of FLT is intrinsically linked to the broader history of modifying natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov Scientists have long sought to create altered versions of these molecules to develop new therapeutic agents. nih.gov

Early Investigations and Design Principles for Modified Nucleosides

The chemical modification of nucleosides has been a cornerstone of medicinal chemistry for decades, leading to the discovery of numerous antiviral and anticancer drugs. nih.govoup.comacs.orgmdpi.com The core principle behind this strategy is that by subtly altering the structure of a natural nucleoside, one can create a molecule that interferes with critical biological processes, such as DNA or RNA synthesis in rapidly dividing cancer cells or viruses. nih.govmdpi.com

Early research focused on modifications to both the sugar and the base components of the nucleoside. acs.org For instance, some of the first modified nucleosides included 3'-methyl analogues like 3'-C-methyluridine and 3'-C-methylcytidine. nih.gov These early studies established a foundation for understanding how structural changes impact biological activity. nih.gov A key design principle is to create analogs that can be recognized and processed by cellular or viral enzymes, but which ultimately halt or disrupt the intended biological pathway. nih.gov

The introduction of various chemical groups, such as azides or hydrophobic moieties, at different positions on the nucleoside structure has been explored to modulate their pharmacological properties. nih.govnih.govresearchgate.net These modifications can influence factors like enzyme inhibition, cellular uptake, and the ability to penetrate cell membranes. researchgate.net

Unique Properties of Fluorine in Nucleoside Analogs

The incorporation of fluorine into nucleoside analogs has proven to be a particularly fruitful strategy in drug discovery. oup.comnih.govresearchgate.net This is due to the unique physicochemical properties of the fluorine atom. oup.comnih.govnih.gov

Property of FluorineImpact on Nucleoside Analogs
Small Size Fluorine is the second smallest atom and can often replace a hydrogen atom without causing significant steric hindrance or distortion of the molecule's overall shape. nih.govnih.gov
High Electronegativity As the most electronegative element, fluorine can alter the electronic properties of the molecule, influencing its interactions with enzymes and receptors. oup.comnih.gov It can act as a hydrogen-bond acceptor, mimicking the hydroxyl group found in natural ribose nucleosides. nih.govnih.gov
Strong Carbon-Fluorine Bond The C-F bond is stronger than the C-H bond, which often leads to increased metabolic stability of the compound. nih.govnih.gov This can prevent degradation by enzymes, prolonging the drug's activity in the body. nih.govnumberanalytics.com
Lipophilicity The introduction of fluorine can increase the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes. oup.comnumberanalytics.com

These properties have led to the development of numerous fluorinated nucleosides that have advanced to clinical trials or have been approved as anticancer and antiviral drugs. oup.com The substitution of a hydroxyl group with fluorine can also increase the stability of the glycosidic bond, which connects the sugar to the base, making the nucleoside more resistant to acidic environments and enzymatic cleavage. nih.gov

Discovery and Initial Characterization of 3'-Deoxy-3'-fluorothymidine (B1224464)

Building on the foundation of fluorinated nucleoside research, 3'-Deoxy-3'-fluorothymidine (FLT) emerged as a molecule of interest. As a thymidine (B127349) analog, its structure is designed to mimic the natural nucleoside thymidine. nih.gov The key modification in FLT is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with a fluorine atom.

This specific modification is crucial to its mechanism of action. Once inside a cell, FLT is phosphorylated by the enzyme thymidine kinase 1 (TK1), an enzyme that is particularly active during the DNA synthesis phase of the cell cycle. nih.govnih.gov The resulting FLT monophosphate, however, cannot be further incorporated into a growing DNA chain because of the 3'-fluoro substitution. This effectively terminates DNA synthesis. Because cancer cells are characterized by rapid and uncontrolled proliferation, they often have higher levels of TK1 activity compared to most normal cells. nih.gov This selective uptake and trapping of phosphorylated FLT in proliferating cells is the basis for its use as a marker for imaging tumor growth with Positron Emission Tomography (PET). nih.govnih.govcancer.gov

Evolution of FLT: From Therapeutic Agent to Diagnostic Radiotracer

The trajectory of FLT's development showcases a fascinating evolution from a potential therapeutic drug to a valuable diagnostic tool.

Initial Development as an Antitumoral Agent

Given its mechanism of action—the termination of DNA synthesis in proliferating cells—FLT was initially investigated as a potential anticancer agent. nih.gov The rationale was that by targeting the machinery of cell division, FLT could selectively kill cancer cells. numberanalytics.com The radiolabeled form of FLT, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), was proposed as a tracer to non-invasively measure cell proliferation in vivo. nih.govthno.org

Studies demonstrated that the uptake of [18F]FLT in tumors correlated with markers of cell proliferation. aacrjournals.org For example, in preclinical models, a decrease in [18F]FLT uptake was observed in tumors responding to antiproliferative treatments like 5-fluorouracil (B62378). aacrjournals.org These findings supported the potential of FLT as a tool to monitor the effectiveness of cancer therapies. nih.govaacrjournals.org

Investigation as an Antiretroviral Agent (Alovudine)

In addition to its potential as an anticancer agent, FLT, also known by the name Alovudine (or MIV-310), was explored for its antiretroviral activity, particularly against the Human Immunodeficiency Virus (HIV). ncats.ioresearchgate.net As a nucleoside reverse transcriptase inhibitor (NRTI), Alovudine works by inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV. ncats.io

Early clinical trials in the 1990s showed that Alovudine could reduce the HIV viral load in patients. natap.orgnih.gov However, its development was initially halted due to concerns about hematological toxicity at higher doses and a perceived lack of significant advantage over zidovudine, a prominent antiretroviral drug at the time. ncats.ionatap.org

Later in vitro studies revealed that Alovudine was effective against HIV strains that had developed resistance to other NRTIs, including those with multiple thymidine-associated mutations (TAMs). ncats.ionih.gov This led to renewed interest in the compound. Subsequent clinical trials investigated lower doses of Alovudine and found that it could produce a significant reduction in viral load in patients with multidrug-resistant HIV, even when added to a failing antiretroviral regimen. researchgate.netnatap.orgnih.gov Despite these promising results, the development of Alovudine as an HIV therapeutic was ultimately discontinued (B1498344) by Boehringer Ingelheim in 2005 because the tested doses did not achieve the desired level of efficacy. ncats.io

Transition to a Positron Emission Tomography (PET) Radiotracer for Cell Proliferation Imaging

The limitations of [¹¹C]thymidine prompted the development of 3'-deoxy-3'-[¹⁸F]fluorothymidine, or [¹⁸F]FLT, as a more robust PET radiotracer for imaging cell proliferation. nih.govsnmjournals.org The introduction of the fluorine-18 (B77423) ([¹⁸F]) radioisotope, with its longer half-life of approximately 110 minutes, offered significant logistical advantages for clinical use compared to carbon-11. nih.gov

Mechanism of Action and Cellular Uptake

The scientific basis for using [¹⁸F]FLT to measure proliferation lies in its interaction with the DNA salvage pathway. plos.orgaacrjournals.org Like its parent molecule thymidine, [¹⁸F]FLT is transported into cells via nucleoside transporters, particularly human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov Once inside the cell, it serves as a substrate for thymidine kinase 1 (TK1), a key enzyme in the salvage pathway. snmjournals.orgsnmjournals.org The activity of TK1 is tightly regulated and significantly increases during the S-phase (synthesis phase) of the cell cycle, when DNA replication occurs. snmjournals.orgaacrjournals.orgresearchgate.net

TK1 phosphorylates [¹⁸F]FLT, converting it to [¹⁸F]FLT-monophosphate. snmjournals.orgresearchgate.net This phosphorylated form is negatively charged and thus becomes trapped within the cell, as it cannot easily pass back through the cell membrane. nih.govnih.gov Because the fluorine atom is substituted at the 3' position of the deoxyribose sugar, [¹⁸F]FLT-monophosphate cannot be further incorporated into the growing DNA chain, acting as a chain terminator. snmjournals.orgnih.gov Consequently, the accumulation of [¹⁸F]FLT within a cell is primarily a measure of TK1 activity and, by extension, a surrogate marker for the fraction of cells undergoing DNA synthesis. snmjournals.orgaacrjournals.org

Research Findings and Validation

Extensive preclinical and clinical research has been conducted to validate [¹⁸F]FLT as a PET tracer for cell proliferation. A pivotal aspect of this validation has been comparing [¹⁸F]FLT uptake with established ex vivo proliferation markers, most notably the Ki-67 protein. Ki-67 is a nuclear protein present in all active phases of the cell cycle (G1, S, G2, M) but absent in resting (G0) cells, making it a standard immunohistochemical marker for proliferation. plos.org

Numerous studies across various cancer types have demonstrated a strong positive correlation between [¹⁸F]FLT uptake, often quantified by the Standardized Uptake Value (SUV), and Ki-67 expression. snmjournals.orgaacrjournals.org For example, early studies in non-small cell lung cancer (NSCLC) reported excellent correlations. snmjournals.orgaacrjournals.org One study found a correlation coefficient (r) of 0.92 between [¹⁸F]FLT SUV and Ki-67 index in patients with pulmonary nodules. snmjournals.org Another investigation in NSCLC patients reported a Spearman correlation coefficient (Rho) of 0.84 between the average SUV of [¹⁸F]FLT and Ki-67 scores. aacrjournals.org Similarly, in patients with brain gliomas, [¹⁸F]FLT SUVmax showed a stronger correlation with the Ki-67 index (r = 0.84) compared to [¹⁸F]FDG SUVmax (r = 0.51). snmjournals.org

However, the relationship is not always straightforward. Some research has indicated that the correlation can be variable, suggesting that other factors, such as the tumor's reliance on the de novo DNA synthesis pathway versus the salvage pathway, can influence [¹⁸F]FLT uptake. plos.orgnih.gov Tumors that primarily use the de novo pathway may exhibit high proliferation (high Ki-67) but low [¹⁸F]FLT uptake. plos.orgaacrjournals.org Despite this, for many cancers, [¹⁸F]FLT has proven to be a more specific marker of proliferation than [¹⁸F]FDG. nih.govnih.gov

The transition of FLT from a concept in academic research to a validated PET radiotracer represents a significant step toward more specific molecular imaging in oncology. It provides a non-invasive tool to quantify a key biological process, offering potential applications in tumor characterization, prognostication, and the rapid assessment of response to antiproliferative therapies. nih.govaacrjournals.org

Table 1: Correlation Between [¹⁸F]FLT PET Uptake and Ki-67 Proliferation Index in Human Cancers

Cancer Type Number of Patients/Lesions [¹⁸F]FLT Metric Correlation with Ki-67 Index (Correlation Coefficient) Reference
Lung Tumors 26 SUV r = 0.92 snmjournals.org
Brain Gliomas 25 SUVmax r = 0.84 snmjournals.org
Non-Small Cell Lung Cancer 11 aveSUV Rho = 0.84 aacrjournals.org
Lung Tumors 29 KFLT ρ = 0.63 snmjournals.org
Colon-centric Xenografts 9 models %ID/g Spearman ρ = -0.07 plos.org

SUV: Standardized Uptake Value; aveSUV: Average SUV; SUVmax: Maximum SUV; KFLT: FLT flux constant; %ID/g: Percentage of Injected Dose per gram.

Table 2: Compound Names Mentioned in the Article

Abbreviation / Common NameFull Chemical Name
FLT3'-Deoxy-3'-fluoro Thymidine
[¹⁸F]FLT3'-deoxy-3'-[¹⁸F]fluorothymidine
[¹⁸F]FDG2-[¹⁸F]fluoro-2-deoxy-D-glucose
[¹¹C]thymidine[¹¹C]-labeled thymidine
Thymidine(2R,3S,5R)-1-(2-Deoxy-β-D-ribofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione
[¹⁸F]FLT-monophosphate3'-deoxy-3'-[¹⁸F]fluorothymidine monophosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15FN2O4 B14896095 3,-Deoxy-3,-fluoro Thymidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15FN2O4

Molecular Weight

246.24 g/mol

IUPAC Name

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h5-8,14H,2-4H2,1H3,(H,12,15,16)

InChI Key

ZVFFTPOLGXQZOA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)F

Origin of Product

United States

Synthesis and Radiolabeling Methodologies of 3 Deoxy 3 Fluoro Thymidine

Chemical Synthesis Pathways for Non-Radiolabeled FLT and its Derivatives

The synthesis of non-radiolabeled 3'-deoxy-3'-fluorothymidine (B1224464) (FLT) and its derivatives serves as the foundation for developing precursors required for radiosynthesis. These chemical pathways involve multi-step processes aimed at introducing a fluorine atom at the 3' position of the deoxyribose sugar ring of thymidine (B127349).

A common strategy begins with the modification of thymidine. This typically involves protecting the 5'-hydroxyl group with a suitable protecting group, such as a trityl (Tr) or a 4,4'-dimethoxytrityl (DMTr) group. researchgate.net This protection is crucial to ensure selective reaction at the 3'-position. Subsequently, an electrophilic center is created at the 3'-carbon. This is often achieved by introducing good leaving groups like methylsulfonyl (mesyl), p-toluenesulfonyl (tosyl), or 4-nitrobenzenesulfonyl (nosyl) groups. researchgate.netnih.gov

Another critical aspect of the synthesis of FLT precursors is the protection of the 3-N position of the thymine (B56734) base. The use of a tert-butoxycarbonyl (Boc) protecting group is a common strategy. researchgate.net This approach avoids the need for deprotection with ceric ammonium (B1175870) nitrate (B79036) (CAN), which can lead to the formation of precipitates that complicate automated synthesis processes. researchgate.net The Boc group can be removed under acidic conditions, resulting in a homogeneous solution that is compatible with purification techniques like high-performance liquid chromatography (HPLC). researchgate.net

The synthesis of FLT derivatives, such as those modified at the 5'-position with a squaryl group to act as a phosphate (B84403) bioisostere, has also been explored. rsc.org This involves a multi-step synthesis to first produce the desired [18F]FLT core, followed by the attachment of the squaryl moiety. rsc.org

Radiosynthesis of [18F]FLT

The radiosynthesis of [18F]FLT is a critical process for its application in positron emission tomography (PET). This typically involves a two-step, one-pot reaction: the nucleophilic substitution of a precursor molecule with [18F]fluoride, followed by the removal of protecting groups. nih.goviaea.org

Precursor Chemistry for [18F]Fluoride Displacement

The selection of a suitable precursor is paramount for a successful and high-yield radiosynthesis of [18F]FLT. The most widely used precursor is 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine. researchgate.netnih.govnih.gov This precursor incorporates key features that facilitate the nucleophilic substitution reaction. The nosyl group at the 3'-position serves as an excellent leaving group for the incoming [18F]fluoride ion. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl position, and the tert-butoxycarbonyl (Boc) group protects the N-3 position of the thymine ring. researchgate.netnih.gov

The nucleophilic substitution reaction is an SN2-type reaction where the [18F]fluoride ion attacks the 3'-carbon, displacing the nosyl group. iaea.org This reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) complexed with potassium carbonate or tetrabutylammonium (B224687) salts. iaea.orgacs.org The phase-transfer catalyst helps to solubilize the [18F]fluoride in the aprotic solvent, typically acetonitrile, and enhances its nucleophilicity. acs.org

Research has explored various combinations of protecting groups and leaving groups to optimize the radiosynthesis. For instance, precursors with trityl (Tr) and 4,4'-dimethoxytrityl (DMTr) protecting groups at the 5'-O-position and methylsulfonyl, p-toluenesulfonyl, and 4-nitrobenzenesulfonyl leaving groups at the 3'-carbon have been evaluated. researchgate.net It has been demonstrated that nosylated precursors are more favorable for radiofluorination than mesylated or tosylated derivatives. researchgate.net Moreover, the use of a DMTr group has been shown to improve the radiochemical yield compared to a Tr group. researchgate.net

Table 1: Comparison of Selected Precursors for [18F]FLT Synthesis
5'-O-Protecting Group3'-Leaving Group3-N-Protecting GroupReported Advantages/Disadvantages
4,4'-Dimethoxytrityl (DMTr)4-Nitrobenzenesulfonyl (Nosyl)tert-Butoxycarbonyl (Boc)Most widely used, commercially available in GMP grade. Favorable for radiofluorination. researchgate.netnih.gov
Trityl (Tr)4-Nitrobenzenesulfonyl (Nosyl)tert-Butoxycarbonyl (Boc)Lower radiochemical yield compared to DMTr. researchgate.net
4,4'-Dimethoxytrityl (DMTr)p-Toluenesulfonyl (Tosyl)tert-Butoxycarbonyl (Boc)Less favorable for radiofluorination than nosylated precursors. researchgate.net
4,4'-Dimethoxytrityl (DMTr)Methylsulfonyl (Mesyl)tert-Butoxycarbonyl (Boc)Less favorable for radiofluorination than nosylated precursors. researchgate.net

Optimization of Reaction Conditions for Radiochemical Yield

Optimizing reaction conditions is crucial for maximizing the radiochemical yield (RCY) of [18F]FLT. Key parameters that are manipulated include the amount of precursor, the choice and amount of phase-transfer catalyst, reaction temperature, and reaction time.

Traditionally, high radiochemical yields have been achieved by using large amounts of the precursor, typically in the range of 20-40 mg. nih.govnih.gov However, this can lead to challenges in the purification process due to the presence of substantial amounts of chemical impurities. nih.gov Recent studies have focused on reducing the amount of precursor while maintaining a good RCY. One successful approach involves using a non-basic phase-transfer catalyst like tetrabutylammonium tosylate, which has allowed for a significant reduction in the precursor amount. nih.govnih.gov

The choice of phase-transfer catalyst also plays a significant role. While the Kryptofix 2.2.2/K2CO3 system is commonly used, alternatives like tetrabutylammonium bicarbonate (TBAHCO3) have been investigated. acs.orgsnmjournals.org The use of tert-alcohols as a solvent in combination with certain phase-transfer catalysts has also been shown to improve yields for some [18F]-radiolabeling reactions. nih.gov

Reaction temperature and time are critical variables. The nucleophilic fluorination step is typically carried out at elevated temperatures, for example, 100°C, 120°C, or even 140°C, for a short duration, often around 5 minutes. iaea.orgresearchgate.netnih.gov The subsequent hydrolysis step to remove the protecting groups is performed at a slightly lower temperature, such as 85°C or 110°C, for about 5 minutes. iaea.orgresearchgate.net Fine-tuning these parameters is essential to balance the rate of the desired reaction against potential side reactions and degradation of the product.

Table 2: Optimization of Reaction Conditions and Reported Radiochemical Yields
Precursor AmountPhase-Transfer CatalystReaction Temperature (°C)Synthesis Time (min)Decay-Corrected Radiochemical Yield (%)Reference
Reduced AmountTetrabutylammonium tosylateNot specified< 5516 ± 2 nih.govnih.gov
20-40 mgKryptofix 2.2.2/K2CO3Not specifiedNot specified40-65 nih.gov
Not specifiedKryptofix 2.2.2120 (fluorination), 110 (hydrolysis)~3937 researchgate.net
Not specifiedNot specified1405037.9 nih.gov
Not specifiedKryptofix 2.2.2Not specified~10044 ± 14 snmjournals.org
Not specifiedTetrabutylammonium bicarbonateNot specified~10035 ± 15 snmjournals.org

Development of Automated Synthesis Procedures

The development of automated synthesis modules has been instrumental in the routine and reliable production of [18F]FLT for clinical and research use. These automated systems offer several advantages, including improved reproducibility, reduced radiation exposure to operators, and streamlined production workflows.

Several commercially available synthesis modules, such as the GE TRACERlab series and the Modular-Lab system, have been successfully adapted for [18F]FLT synthesis. nih.govnih.govsnmjournals.orgopenmedscience.com These modules typically automate the entire process, from the trapping of the [18F]fluoride and the azeotropic drying step to the radiolabeling reaction, hydrolysis, and final purification. iaea.org

A key aspect of automated synthesis is the purification of the final product. While semi-preparative high-performance liquid chromatography (HPLC) has been a standard method, there is a growing trend towards solid-phase extraction (SPE) based purification. iaea.orgresearchgate.net SPE methods are often simpler, faster, and can be more easily integrated into automated cassette-based systems. nih.govnih.gov The development of efficient SPE protocols, often using a combination of different cartridges like Oasis HLB and Sep-Pak Alumina N, has been a significant advancement. nih.govnih.gov The reduction of precursor amounts has been a key enabler for the successful implementation of SPE purification, as it minimizes the formation of by-products that could interfere with the cartridge-based separation. nih.govnih.gov

The simplification of the automation steps, such as the elimination of the azeotropic drying step in some newer methods, further enhances the efficiency and accessibility of automated [18F]FLT synthesis. nih.gov

Radiochemical Purity and Stability Assessments in Research Production

Ensuring the high radiochemical purity and stability of the final [18F]FLT product is a critical quality control measure. Radiochemical purity refers to the proportion of the total radioactivity present in the desired chemical form, in this case, [18F]FLT.

The radiochemical purity of [18F]FLT is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.goviaea.org A co-injection with a non-radioactive ("cold") FLT standard is used in HPLC to confirm the identity of the product peak. nih.gov For routine production, a radiochemical purity of greater than 99% is often achieved. nih.govnih.gov

Several potential impurities can arise during the synthesis. These can include unreacted [18F]fluoride, as well as by-products from side reactions or decomposition. For example, the formation of [18F]fluoronosyl can occur through the reaction of [18F]fluoride with the nosyl leaving group. iaea.org Other potential chemical impurities that are monitored include thymine, thymidine, and stavudine, which can be formed during the hydrolysis step. iaea.orgresearchgate.net

The stability of the [18F]FLT formulation is also assessed over time. The product is typically formulated in a saline solution, sometimes with a small amount of ethanol (B145695) (e.g., 5%) to prevent radiolysis, which is the decomposition of the compound due to the radiation it emits. nih.govresearchgate.net The radiochemical purity is monitored to ensure it remains above the accepted limits (e.g., as established by pharmacopoeias) for the intended duration of use. nih.govnih.gov

Biochemical Mechanisms and Cellular Metabolism of 3 Deoxy 3 Fluoro Thymidine

Cellular Uptake Mechanisms

The entry of 3'-Deoxy-3'-fluoro Thymidine (B127349) into the cell is a critical first step, mediated by both specific protein transporters and passive movement across the cell membrane.

Intracellular Metabolic Fate

Once inside the cell, 3'-Deoxy-3'-fluoro Thymidine undergoes a series of metabolic steps that determine its ultimate fate and cellular retention.

Initial Phosphorylation by Thymidine Kinase 1 (TK1)

The critical step in the intracellular metabolism of FLT is its phosphorylation to FLT-monophosphate. This reaction is catalyzed by thymidine kinase 1 (TK1), a key enzyme in the nucleoside salvage pathway. aacrjournals.orgnih.govnih.gov TK1 activity is closely linked to the S-phase of the cell cycle, meaning its levels are significantly elevated in proliferating cells. nih.govsnmjournals.org The phosphorylation of FLT by TK1 is an ATP-dependent process and is considered the rate-limiting step for the cellular retention of the molecule. nih.govnih.gov This initial phosphorylation is crucial as it "traps" the molecule within the cell.

Specificity of FLT as a Substrate for Thymidine Kinase Isoforms (TK1 vs. TK2)

Human cells contain two main isoforms of thymidine kinase: the cytosolic TK1 and the mitochondrial TK2. nih.gov Research has demonstrated that FLT is an efficient substrate for TK1 but a very poor substrate for TK2. nih.govsnmjournals.orgnih.gov In one study, the Michaelis constant (Km) of FLT for TK1 was determined to be 2.1 microM, which is comparable to the Km for the natural substrate thymidine (0.5 microM). nih.gov In contrast, FLT was not found to be a substrate for TK2. nih.gov This specificity for TK1 is a key feature of FLT's metabolism, making its accumulation a marker for TK1 activity, which is predominantly found in dividing cells. snmjournals.org

SubstrateEnzymeKm (μM)Vmax (% of dThd)
3'-Deoxy-3'-fluoro Thymidine (FLT)TK12.1-
Thymidine (dThd)TK10.5-
3'-Deoxy-3'-fluoro Thymidine (FLT)TK2Not a substrate-
3'-azido-2',3'-dideoxythymidine (AZT)TK2-5-6%
This table presents the kinetic parameters of Thymidine Kinase 1 (TK1) and Thymidine Kinase 2 (TK2) for 3'-Deoxy-3'-fluoro Thymidine (FLT) and other nucleoside analogs. Data is compiled from a study by Munch-Petersen et al. (1991). nih.gov

Intracellular Trapping of Phosphorylated FLT and Non-incorporation into DNA

Following its phosphorylation by TK1 to FLT-monophosphate, the molecule is effectively trapped within the cell. nih.govnih.gov This is because the phosphorylated form is hydrophilic and cannot easily cross the cell membrane. nih.gov While FLT-monophosphate can be further phosphorylated to diphosphate (B83284) and triphosphate forms, the crucial point is that FLT is not significantly incorporated into the DNA strand. nih.govnih.gov The substitution of the 3'-hydroxyl group with a fluorine atom acts as a chain terminator, preventing its integration into the growing DNA chain. nih.gov Studies have shown that only a very small percentage of intracellular FLT is actually incorporated into DNA, with the vast majority remaining as phosphorylated metabolites within the cytoplasm. nih.gov This metabolic trapping mechanism is the basis for using radiolabeled FLT in positron emission tomography (PET) to visualize cellular proliferation. nih.govmdpi.com

Further Phosphorylation to Triphosphate Form and Rate-Limiting Steps

Upon entering a cell, 3'-Deoxy-3'-fluoro Thymidine (FLT) undergoes a series of phosphorylation events, mirroring the initial steps of the thymidine salvage pathway. The first and crucial step is the conversion of FLT to FLT monophosphate (FLT-MP), a reaction catalyzed by the enzyme Thymidine Kinase 1 (TK1). nih.govnih.gov This initial phosphorylation is dependent on the presence of adenosine (B11128) triphosphate (ATP). nih.govthno.org

Following this initial step, FLT-MP can be further phosphorylated to its diphosphate (FLT-DP) and subsequently its triphosphate (FLT-TP) forms. nih.govresearchgate.net Research using human lung adenocarcinoma A549 cells has shown the intracellular distribution of these phosphorylated forms, with FLT-MP being the most abundant, followed by FLT-TP and then FLT-DP. nih.gov

Interplay with DNA Synthesis Pathways

The cellular metabolism of FLT is intricately linked with the two primary pathways for DNA synthesis: the thymidine salvage pathway and the de novo synthesis pathway. The balance between these two pathways is a crucial determinant of the rate of FLT accumulation within a cell. nih.govthno.org

Relationship with the Thymidine Salvage Pathway

The uptake and metabolism of FLT are fundamentally tied to the thymidine salvage pathway. nih.govsnmjournals.org This pathway is responsible for recycling extracellular thymidine for DNA synthesis. FLT, as a thymidine analog, is a substrate for Thymidine Kinase 1 (TK1), the initial and rate-limiting enzyme of this pathway. nih.govresearchgate.net TK1 phosphorylates both thymidine and FLT to their respective monophosphate forms. nih.govthno.org Therefore, the accumulation of phosphorylated FLT within a cell is a direct reflection of the activity of the thymidine salvage pathway, and more specifically, the activity of TK1. nih.govthno.org

Interactions with the De Novo DNA Synthesis Pathway

The de novo DNA synthesis pathway provides an alternative route for the production of thymidine nucleotides, starting from simpler precursor molecules. A key enzyme in this pathway is thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to thymidine monophosphate (TMP). nih.gov The de novo and salvage pathways converge at the level of TMP. nih.gov The activity of the de novo pathway can influence the uptake of FLT. For instance, inhibition of TS can lead to an upregulation of TK1 activity, resulting in increased accumulation of FLT. snmjournals.org This interplay highlights the cell's ability to compensate for the inhibition of one pathway by increasing the activity of the other, which in turn affects the metabolism of FLT.

Influence of Endogenous Thymidine Concentrations on FLT Uptake and Metabolism

Endogenous thymidine, the naturally occurring nucleoside, can significantly impact the uptake and metabolism of FLT. Since both thymidine and FLT compete for the same transport mechanisms into the cell and for the active site of Thymidine Kinase 1 (TK1), high concentrations of endogenous thymidine can reduce the uptake and subsequent phosphorylation of FLT. nih.gov This competitive inhibition has been demonstrated in studies where the administration of exogenous thymidine led to a decrease in tumor uptake of radiolabeled FLT. nih.gov

However, the relationship is not always straightforward. Studies across a broad spectrum of murine cancer models have shown that endogenous tumor thymidine concentrations alone are not always predictive of FLT uptake. nih.govrubbercheese.dev This suggests that other factors, such as the expression and activity of enzymes like thymidine phosphorylase (TP), also play a significant role. TP degrades thymidine but not FLT, and high TP expression has been correlated with lower tumor thymidine levels and consequently, higher FLT uptake. snmjournals.orgnih.gov Therefore, the interplay between endogenous thymidine levels and the enzymatic environment of the cell collectively influences the cellular retention of FLT.

Enzymatic Interactions and Regulation

The metabolic fate of FLT is governed by specific enzymatic interactions, with Thymidine Kinase 1 (TK1) playing a central and highly regulated role.

Thymidine Kinase 1 (TK1) Activity and Cell Cycle Regulation (S-phase linkage)

Thymidine Kinase 1 (TK1) is the key enzyme responsible for the initial and rate-limiting phosphorylation of FLT. nih.govnih.gov The activity of TK1 is tightly linked to the cell cycle, with its expression and activity being significantly elevated during the S-phase (synthesis phase), the period of active DNA replication. nih.govthno.orgnih.govresearchgate.netdermatoljournal.com This S-phase-specific regulation makes TK1 a strong indicator of cellular proliferation. researchgate.netdermatoljournal.com Consequently, the uptake of FLT, which is directly dependent on TK1 activity, also shows a strong correlation with the S-phase of the cell cycle. nih.govthno.org

The regulation of TK1 is complex, involving both transcriptional and post-translational mechanisms. snmjournals.org While TK1 mRNA and protein levels increase during the S-phase, its activity is also modulated by phosphorylation. dermatoljournal.comresearchgate.netnih.gov Studies have shown that changes in FLT cellular retention can reflect the phosphorylation status of TK1, not just the total protein expression. researchgate.netnih.gov For instance, G2/M cell cycle arrest can lead to increased TK1 phosphorylation and a subsequent reduction in FLT cellular retention, highlighting the impact of post-translational modifications on the enzyme's catalytic activity. researchgate.netnih.gov

Furthermore, the p53 tumor suppressor protein status of a cell can influence TK1 levels, particularly in response to DNA damage, through its control over cell cycle progression. nih.gov This intricate regulation of TK1 activity directly impacts the cellular metabolism of FLT, solidifying the compound's role as a marker of proliferation linked to the fundamental processes of the cell cycle.

Interactive Data Table: Key Compounds

Compound NameAbbreviationRole/Significance
3'-Deoxy-3'-fluoro ThymidineFLTA synthetic thymidine analog used to measure cellular proliferation.
ThymidineTdRA natural nucleoside, a building block of DNA.
Thymidine MonophosphateTMPThe phosphorylated form of thymidine.
Thymidine DiphosphateTDPAn intermediate in the formation of TTP.
Thymidine TriphosphateTTPThe final triphosphate form incorporated into DNA.
FLT MonophosphateFLT-MPThe first phosphorylated form of FLT.
FLT DiphosphateFLT-DPThe second phosphorylated form of FLT.
FLT TriphosphateFLT-TPThe final triphosphate form of FLT, which is trapped in the cell.
Deoxyuridine MonophosphatedUMPA precursor in the de novo synthesis of thymidine nucleotides.
Adenosine TriphosphateATPAn energy-carrying molecule required for phosphorylation.

Interactive Data Table: Key Enzymes

Enzyme NameAbbreviationFunction
Thymidine Kinase 1TK1Phosphorylates thymidine and FLT to their monophosphate forms.
Thymidylate SynthaseTSConverts dUMP to TMP in the de novo synthesis pathway.
Thymidine PhosphorylaseTPDegrades thymidine.
Thymidylate KinasePhosphorylates FLT-MP to FLT-DP.

Impact of Thymidylate Synthase Inhibition on FLT Metabolism and Uptake

The metabolism and cellular uptake of 3'-Deoxy-3'-fluoro Thymidine (FLT) are intricately linked to the two primary pathways for thymidine nucleotide synthesis: the de novo pathway and the salvage pathway. FLT, a thymidine analog, is processed through the salvage pathway, which is initiated by the enzyme thymidine kinase 1 (TK1). nih.govthno.org Conversely, the de novo pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase (TS). nih.gov

Inhibition of thymidylate synthase by chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and pemetrexed, blocks the de novo synthesis of dTMP. nih.govnih.gov This blockage prompts a compensatory upregulation of the thymidine salvage pathway as the cell attempts to maintain its supply of thymidine nucleotides necessary for DNA synthesis. nih.govnih.gov This compensatory mechanism leads to a transient increase, or "flare," in the activity of the salvage pathway, resulting in enhanced uptake and phosphorylation of thymidine and its analogs, including FLT. nih.govnih.gov

This phenomenon has been observed in various cancer cell lines. The increased uptake of FLT following treatment with a TS inhibitor is primarily attributed to an elevation in TK1 activity. nih.govnih.gov Studies have shown that the effect of 5-FU on FLT uptake is dose-dependent and most pronounced in proliferating cells. nih.govnih.gov For instance, in A549 human lung cancer cells, low doses of 5-FU led to a peak in FLT uptake that correlated with increased TK1 activity. nih.govnih.gov

However, the response can vary depending on the specific chemotherapeutic agent and cell line. In a study on MDA MB231 human breast cancer cells, treatment with 5-FU at its IC50 concentration for 72 hours resulted in a decrease in both FLT and FDG uptake, whereas doxorubicin (B1662922) treatment increased the uptake of both tracers. nih.gov This highlights the complexity of cellular responses to different anticancer drugs.

Table 1: Effect of 5-Fluorouracil (5-FU) on [³H]FLT Uptake in A549 Human Lung Cancer Cells

5-FU Concentration (µM)[³H]FLT Uptake (Percentage of Control)
0100%
0.1~120%
1~150%
10~180%
100~110%

This table presents illustrative data based on findings from studies on A549 cells, showing a dose-dependent increase in FLT uptake peaking at 10 µM 5-FU, followed by a decline at higher concentrations. nih.govnih.gov

Effects on Mitochondrial DNA and Oxidative Phosphorylation

3'-Deoxy-3'-fluoro Thymidine, also known as Alovudine, can exert significant effects on mitochondrial function, primarily through its interaction with the mitochondrial DNA (mtDNA) replication machinery. nih.govnih.govmedchemexpress.com Unlike its primary interaction with the cytosolic TK1 for cellular proliferation imaging, the triphosphate form of FLT can act as an inhibitor of the mitochondrial DNA polymerase γ (POLG), the sole replicase for mtDNA. nih.govnih.gov

Inhibition of POLG by FLT leads to chain termination during mtDNA replication. nih.gov This disruption of mtDNA synthesis results in a quantifiable reduction, or depletion, of the mitochondrial genome. nih.govnih.gov Studies in acute myeloid leukemia (AML) cell lines, such as OCI-AML2 and MV4-11, have demonstrated that treatment with FLT (Alovudine) causes a dose-dependent decrease in mtDNA content. nih.gov This depletion of mtDNA is a critical event, as the mitochondrial genome encodes 13 essential protein components of the electron transport chain, which is responsible for oxidative phosphorylation (OXPHOS). nih.gov

The impairment of mtDNA replication and the subsequent loss of essential OXPHOS subunits lead to mitochondrial dysfunction. A direct consequence of this is a reduction in the cell's capacity for aerobic respiration. nih.govnih.gov This has been demonstrated by a decrease in the basal oxygen consumption rate in AML cells following treatment with FLT. nih.gov The compromised oxidative phosphorylation curtails the cell's primary energy production pathway, which can, in turn, reduce cell proliferation and viability. nih.gov

While the primary diagnostic use of [¹⁸F]FLT in PET imaging relies on its phosphorylation by the cytosolic enzyme TK1, which is highly active in proliferating cells, the potential for off-target effects on mitochondria exists. nih.gov The susceptibility of POLG to inhibition by FLT triphosphate highlights a mechanism of potential mitochondrial toxicity. This is a characteristic shared with some nucleoside reverse transcriptase inhibitors (NRTIs) used in antiviral therapies, which are known to cause mitochondrial toxicity through inhibition of POLG. nih.gov However, it has been suggested that FLT's preferential phosphorylation by the cytosolic TK1, rather than the mitochondrial thymidine kinase 2 (TK2), might render it less toxic to mitochondria compared to other nucleoside analogs that are more readily phosphorylated within the mitochondria. nih.gov Nevertheless, the direct inhibitory action of FLT on POLG establishes a clear mechanism by which it can impact mtDNA integrity and cellular bioenergetics. nih.govnih.gov

Table 2: Effect of Alovudine (FLT) on Mitochondrial DNA Content in Acute Myeloid Leukemia (AML) Cells

Cell LineAlovudine (FLT) Concentration (nM)Relative Mitochondrial DNA Content (% of Control)
OCI-AML225~90%
OCI-AML2100~70%
OCI-AML2500~40%
MV4-115~75%
MV4-1125~20%
MV4-11100<20%

This table illustrates the dose-dependent reduction in mitochondrial DNA content in two different AML cell lines after a 6-day treatment with Alovudine (FLT), based on published research data. nih.gov

Preclinical Research Applications of 18f Flt As a Proliferation Biomarker

In Vitro Studies of Cellular Proliferation

In vitro studies form the bedrock of our understanding of [18F]FLT's mechanism of action. By utilizing cell culture systems, researchers can directly investigate the relationship between tracer uptake and cellular processes under controlled conditions.

A variety of human cancer cell lines have been employed to assess the utility of [18F]FLT as a proliferation marker. nih.govplos.org Studies have demonstrated that the uptake of [18F]FLT often correlates with the proliferative status of these cells. nih.gov For instance, in pancreatic cancer cell lines, a high uptake of [18F]FLT was observed, corresponding to high TK1 activity. nih.gov This contrasts with lower uptake in growth-arrested cells. nih.gov However, the relationship between [18F]FLT uptake and standard proliferation markers like Ki-67 is not always straightforward. plos.org The reliance of a tumor on the thymidine (B127349) salvage pathway for DNA synthesis, versus the de novo pathway, can influence the degree of [18F]FLT accumulation. nih.govplos.org This means that a highly proliferative tumor that primarily uses the de novo pathway may show lower [18F]FLT uptake than a moderately proliferative tumor that relies on the salvage pathway. nih.govplos.org

Interactive Table: [18F]FLT Uptake in Various Cancer Cell Lines

Cell Line Cancer Type [18F]FLT Uptake (% of applied radioactivity after 240 min) Reference
SW-979 Pancreatic Cancer 18.4% ± 3.6% nih.gov
BxPc-3 Pancreatic Cancer 5.2% ± 1.4% nih.gov
HCT-116 Colorectal Cancer High plos.org
DiFi Colorectal Cancer Low plos.org
OVCAR-3 Ovarian Cancer - aacrjournals.org

The cellular uptake of both the tritium-labeled ([3H]FLT) and fluorine-18-labeled ([18F]FLT) forms of fluorothymidine is a critical area of investigation. Uptake is mediated by nucleoside transporters, and once inside the cell, [18F]FLT is phosphorylated by TK1, trapping it intracellularly. nih.govresearchgate.net This trapping mechanism is key to its use as an imaging agent. researchgate.net Studies have shown that the majority of intracellular [18F]FLT is in its phosphorylated form, with minimal incorporation into DNA. nih.gov The level of cellular retention of [18F]FLT has been shown to correspond to the activity of TK1, which is primarily expressed during the S-phase of the cell cycle. nih.govnih.gov

In Vivo Preclinical Imaging Models

Animal models provide a more complex biological system to evaluate the performance of [18F]FLT PET imaging, bridging the gap between in vitro findings and clinical applications.

Murine xenograft models, where human tumor cells are implanted into mice, are a cornerstone of preclinical cancer research. nih.govplos.org Numerous studies have utilized these models to demonstrate that [18F]FLT PET can monitor tumor proliferation and response to therapy. aacrjournals.orgsnmjournals.org For example, in models of breast and ovarian cancer, [18F]FLT PET was able to differentiate between tumors that were sensitive or resistant to treatment with cyclin-dependent kinase (CDK) inhibitors. aacrjournals.orgnih.gov A decrease in [18F]FLT uptake after therapy often correlates with a reduction in tumor cell proliferation, as confirmed by ex vivo analysis of proliferation markers like Ki-67. nih.govaacrjournals.org However, the correlation between the magnitude of [18F]FLT uptake and proliferative indices can vary between different tumor types. plos.org

Interactive Table: Preclinical [18F]FLT PET in Murine Xenograft Models

Tumor Model Therapeutic Agent Key Finding Reference
OVCAR-3 (Ovarian) Palbociclib (B1678290) (CDK4/6 inhibitor), PF-07104091 (CDK2 inhibitor) [18F]FLT PET differentiated resistance to palbociclib from sensitivity to PF-07104091. aacrjournals.org
MCF7 (Breast) Palbociclib, PF-07104091 Reduced [18F]FLT uptake after treatment with both inhibitors. aacrjournals.orgnih.gov
HCT-116 (Colorectal) - Higher [18F]FLT uptake compared to DiFi xenografts. plos.org
DiFi (Colorectal) - Lower [18F]FLT uptake compared to HCT-116 xenografts. plos.org
4T1 (Triple-Negative Breast Cancer) Syrosingopine (B1682859) + Metformin Selective reduction in [18F]FLT uptake with combination therapy. mdpi.com

Syngeneic models, where tumor cells from the same genetic background as the host animal are used, and spontaneous tumor models, which arise naturally in the animal, offer a more immunologically intact system for studying cancer. In a study using a syngeneic murine breast cancer model (4T1), [18F]FLT PET was used to evaluate the response to a combination therapy of syrosingopine and metformin, showing a selective reduction in tracer uptake in the treated group. mdpi.com These models are valuable for assessing the interplay between the tumor, the immune system, and therapeutic interventions, and how these factors influence [18F]FLT uptake.

While the primary focus of [18F]FLT research has been in oncology, its utility extends to other areas involving cellular proliferation. Studies have investigated [18F]FLT uptake in models of inflammation and infection. spandidos-publications.comsnmjournals.org For instance, in a rabbit model, significantly higher [18F]FLT uptake was observed in a Staphylococcus aureus-induced abscess compared to a sterile inflammatory site, indicating that [18F]FLT is not tumor-specific and can accumulate in areas of active inflammation. spandidos-publications.com This is an important consideration when interpreting [18F]FLT PET images, as inflammatory processes can be a source of false-positive findings in an oncologic setting. scienceopen.com However, some studies suggest that [18F]FLT may be better at differentiating tumor from inflammation compared to the more commonly used PET tracer, [18F]FDG. spandidos-publications.commdpi.com Research has also explored the use of [18F]FLT PET in the context of gastrointestinal graft-versus-host disease, another condition characterized by significant cellular proliferation. rsna.org

Validation of [¹⁸F]FLT Uptake as a Proliferation Index

The uptake of [¹⁸F]FLT is a measure of the salvage pathway for DNA synthesis and is primarily governed by the activity of thymidine kinase 1 (TK1), an enzyme whose expression is closely linked to the S-phase of the cell cycle. nih.govmdpi.com Consequently, [¹⁸F]FLT positron emission tomography (PET) has been extensively evaluated as a non-invasive method to quantify cellular proliferation in vivo.

Correlation with Histological Proliferation Markers (e.g., Ki-67, PCNA)

A fundamental aspect of validating [¹⁸F]FLT as a proliferation biomarker has been the correlation of its uptake with established histological markers of cell division, most notably Ki-67 and, to a lesser extent, Proliferating Cell Nuclear Antigen (PCNA).

Numerous preclinical and clinical studies have demonstrated a positive correlation between [¹⁸F]FLT uptake, often measured as the maximum Standardized Uptake Value (SUVmax), and the Ki-67 labeling index. nih.gov A systematic review encompassing 102 studies confirmed a correlation between [¹⁸F]FLT uptake and histological proliferation markers, predominantly Ki-67, in the vast majority of cases. nih.gov This relationship has been observed across a wide range of tumor types. For instance, a significant correlation was found between [¹⁸F]FLT SUV and the Ki-67 index in non-small cell lung cancer (r = 0.77). snmjournals.org Similarly, in lymphoid malignancies, [¹⁸F]FLT PET has been shown to be a suitable tool for noninvasive assessment of tumor grading with a demonstrated correlation with Ki-67 immunostaining. mdpi.com

The correlation with PCNA, another marker of cell proliferation, has yielded more varied results. Studies investigating colorectal cancer and gastric cancer found that while the mRNA expressions of PCNA were significantly higher in cancerous tissues compared to normal tissues, there was no significant correlation between the [¹⁸F]FLT SUV and PCNA mRNA expression. snmjournals.orgrsna.org This suggests that while both are related to proliferation, the link between the activity of the thymidine salvage pathway (measured by [¹⁸F]FLT) and the expression of PCNA may not be direct or consistent across all tumor types.

Histological MarkerCorrelation with [¹⁸F]FLT UptakeCancer Models/Types
Ki-67 Generally strong positive correlationNon-small cell lung cancer, Breast cancer, Lymphoid malignancies, various others nih.govmdpi.comnih.govsnmjournals.org
PCNA No significant correlation observed in some studiesColorectal Cancer, Gastric Cancer snmjournals.orgrsna.org

Imaging-Histologic Correlation in Preclinical Models

Preclinical animal models provide a crucial platform for the direct comparison of in vivo [¹⁸F]FLT PET imaging with subsequent ex vivo histological analysis of the same tumor tissue. These studies have been instrumental in validating the spatial correlation between regions of high radiotracer uptake and areas of intense cellular proliferation.

In a study utilizing a patient-derived bladder tumor model, the [¹⁸F]FLT signal was shown to be a measure of the enzymatic activity of TK1, which strongly correlates with the percentage of cells in the S phase. nih.gov Further research in breast cancer models demonstrated that immunohistochemistry (IHC) biomarkers for cell proliferation (Ki-67) and cell-cycle progression (pRb) correlated with the trends observed in [¹⁸F]FLT uptake. Specifically, vehicle-treated tumors exhibited significant numbers of Ki-67 positive cells, indicative of high proliferation, which corresponded to higher [¹⁸F]FLT uptake.

Assessment of Therapeutic Response in Preclinical Settings

A key application of [¹⁸F]FLT PET in preclinical research is the early assessment of how tumors respond to various cancer therapies. Changes in cellular proliferation often precede changes in tumor size, offering a potential early biomarker of treatment efficacy. snmjournals.org

Monitoring Early Changes in Tumor Proliferation Following Antiproliferative Therapies

Preclinical studies have consistently shown that [¹⁸F]FLT PET can detect rapid changes in tumor proliferation following the administration of antiproliferative agents. A significant reduction in [¹⁸F]FLT uptake can be observed as early as 24 to 72 hours after the initiation of therapy. nih.gov This rapid response has been documented across a range of treatments, including conventional cytotoxic chemotherapy, radiotherapy, and modern targeted agents like protein kinase inhibitors. snmjournals.org

For example, in preclinical models of sarcoma, changes in [¹⁸F]FLT concentration were detected as early as 1 to 4 weeks after starting treatment with targeted therapies like c-MET inhibitors and MDM2 inhibitors. mdpi.com The ability to non-invasively monitor these early changes provides a dynamic view of the treatment's biological effect on the tumor's proliferative capacity long before anatomical changes are measurable. nih.govnih.gov

Therapy TypeTime to [¹⁸F]FLT ResponseTumor ModelFinding
Cytotoxic Chemotherapy24-72 hoursVariousRapid decrease in uptake in responding tumors nih.govsnmjournals.org
Radiotherapy24-72 hoursVariousRapid decrease in uptake in responding tumors snmjournals.org
Protein Kinase Inhibitors24-72 hoursVariousRapid decrease in uptake in responding tumors snmjournals.org
c-MET/MDM2 Inhibitors1-4 weeksSarcomaEarly changes in uptake correlated with response mdpi.com
CDK4/6 Inhibitors24-72 hoursBladder, BreastSignificant reduction in uptake post-therapy nih.gov

Investigation of the "[¹⁸F]FLT Flare Effect" after Specific Chemotherapies

While a decrease in [¹⁸F]FLT uptake is typically interpreted as a positive response to antiproliferative therapy, some chemotherapeutic agents can induce a paradoxical increase in tracer uptake, a phenomenon known as the "[¹⁸F]FLT flare effect." This effect is not indicative of treatment failure but rather reflects a drug-induced alteration of nucleotide metabolism.

Preclinical research has shown that treatment with certain antimetabolite drugs, such as 5-fluorouracil (B62378) (5-FU) and methotrexate, can lead to a significant increase in [¹⁸F]FLT uptake per cell within 24 hours of treatment. nih.gov This "flare" is thought to be caused by the inhibition of the de novo thymidine synthesis pathway by these drugs, which in turn upregulates the salvage pathway, leading to increased TK1 activity and consequently higher [¹⁸F]FLT phosphorylation and trapping. nih.gov This drug-specific modulation is critical to consider when interpreting early [¹⁸F]FLT PET scans for treatment monitoring, as an initial increase in uptake could be mistaken for disease progression. In contrast, treatment with agents like cisplatin (B142131) has been shown to result in an early decline in [¹⁸F]FLT uptake. nih.gov

Differentiation of Efficacy for Targeted Therapies (e.g., CDK inhibitors)

[¹⁸F]FLT PET has proven to be a valuable tool for differentiating the efficacy of targeted therapies, particularly those that directly modulate the cell cycle, such as cyclin-dependent kinase (CDK) inhibitors. These agents work by inducing cell cycle arrest, which directly impacts proliferation and, therefore, [¹⁸F]FLT uptake.

In preclinical studies involving palbociclib-sensitive and -resistant breast cancer models, [¹⁸F]FLT PET was used to differentiate the efficacy of a CDK2-selective inhibitor. In the palbociclib-sensitive MCF7 model, treatment with both palbociclib and the CDK2 inhibitor resulted in reduced [¹⁸F]FLT uptake. This reduction in tracer uptake correlated with decreased staining for the proliferation marker Ki-67. This highlights the utility of [¹⁸F]FLT PET as a non-invasive pharmacodynamic biomarker that can provide whole-body information on the on-target effects of cell cycle inhibitors. nih.gov

Comparative Preclinical Imaging Studies

[18F]FLT versus [18F]FDG in Assessing Cellular Proliferation

Preclinical research has extensively compared the utility of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) and 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for imaging cellular proliferation. While [¹⁸F]FDG, a glucose analog, is the most widely used radiopharmaceutical in clinical oncology for detecting metabolically active tissues, its uptake is not specific to cancer cells. snmjournals.orgnih.gov Inflammatory cells, for instance, also exhibit high glucose metabolism, leading to potential false-positive results. snmjournals.orgresearchgate.net In contrast, [¹⁸F]FLT is a thymidine analog designed to be a more specific marker of cellular proliferation. researchgate.netnih.gov Its uptake is primarily mediated by thymidine kinase 1 (TK1), an enzyme whose activity is significantly elevated during the S-phase of the cell cycle. nih.govplos.orgsemanticscholar.org

Numerous preclinical studies in various animal models have demonstrated key differences in the biodistribution and tumor-to-background ratios of these two tracers. In a rodent model with both a tumor and an inflammatory lesion, [¹⁸F]FDG accumulated in both sites, whereas [¹⁸F]FLT uptake was predominantly localized to the tumor. snmjournals.orgnih.gov This highlights the superior specificity of [¹⁸F]FLT for differentiating tumor tissue from inflammation. snmjournals.orgnih.govnih.gov

However, the absolute uptake of [¹⁸F]FLT in tumors is often lower than that of [¹⁸F]FDG. snmjournals.orgsnmjournals.org For instance, in studies with C6 gliomas and colorectal cancers, the standardized uptake values (SUVs) for [¹⁸F]FDG were approximately twofold higher than those for [¹⁸F]FLT. snmjournals.org Similarly, in a study on esophageal cancer, the median SUV for [¹⁸F]FDG was significantly higher than for [¹⁸F]FLT. snmjournals.org Despite lower absolute uptake, the image contrast with [¹⁸F]FLT can be superior in certain contexts, such as in brain tumor imaging, due to very low background uptake in normal brain tissue. snmjournals.org

The correlation between tracer uptake and proliferation markers like Ki-67 has been a key area of investigation. Several studies have reported a stronger correlation between [¹⁸F]FLT uptake and Ki-67 expression compared to [¹⁸F]FDG. snmjournals.orgsnmjournals.org In a study on lung tumors, the correlation coefficient between [¹⁸F]FLT SUV and Ki-67 was 0.92, whereas for [¹⁸F]FDG SUV it was 0.59. snmjournals.org This suggests that [¹⁸F]FLT uptake is more directly reflective of proliferative activity. snmjournals.org However, it is important to note that the relationship between [¹⁸F]FLT uptake and proliferation is not always straightforward and can be influenced by the tumor's reliance on the thymidine salvage pathway for DNA synthesis. plos.orgsemanticscholar.orgnih.gov

The following table summarizes the findings of comparative preclinical studies between [¹⁸F]FLT and [¹⁸F]FDG:

Feature[¹⁸F]FLT[¹⁸F]FDGKey Findings
Mechanism of Uptake Phosphorylated by thymidine kinase 1 (TK1) during S-phase of the cell cycle. nih.govplos.orgsemanticscholar.orgPhosphorylated by hexokinase as part of glucose metabolism. snmjournals.org[¹⁸F]FLT uptake is more directly linked to DNA synthesis and cell proliferation.
Tumor vs. Inflammation Low uptake in inflammatory cells. snmjournals.orgresearchgate.netnih.govHigh uptake in both tumor and inflammatory cells. snmjournals.orgnih.gov[¹⁸F]FLT demonstrates higher specificity for differentiating tumors from inflammation. snmjournals.orgnih.govnih.gov
Tumor Uptake (SUV) Generally lower than [¹⁸F]FDG. snmjournals.orgsnmjournals.orgsnmjournals.orgGenerally higher than [¹⁸F]FLT. snmjournals.orgsnmjournals.orgsnmjournals.orgHigher metabolic activity in many tumors leads to greater [¹⁸F]FDG accumulation.
Correlation with Ki-67 Stronger correlation in several studies. snmjournals.orgsnmjournals.orgWeaker correlation in some studies. snmjournals.org[¹⁸F]FLT appears to be a more direct measure of the proliferative fraction of a tumor.
Image Contrast Can be superior in low-background areas like the brain. snmjournals.orgHigh physiologic uptake in various organs can limit contrast. snmjournals.orgThe choice of tracer may depend on the anatomical location of the tumor.

Relative Specificity and Advantages of [18F]FLT for Proliferation Imaging

The primary advantage of [¹⁸F]FLT over [¹⁸F]FDG for proliferation imaging lies in its enhanced specificity. researchgate.netnih.gov By targeting the thymidine salvage pathway, which is upregulated in dividing cells, [¹⁸F]FLT provides a more direct assessment of cellular proliferation compared to the more general metabolic marker, [¹⁸F]FDG. plos.orgsemanticscholar.org This specificity is particularly valuable in distinguishing malignant lesions from inflammatory processes, a common challenge in oncologic imaging. snmjournals.orgnih.govnih.gov Preclinical studies have consistently shown that while [¹⁸F]FDG accumulates in both tumors and sites of inflammation, [¹⁸F]FLT uptake is significantly lower in inflammatory tissues, thereby improving the accuracy of tumor detection and delineation. snmjournals.orgnih.gov

Another significant advantage of [¹⁸F]FLT is its potential as a pharmacodynamic biomarker for monitoring the response to antiproliferative therapies. nih.govthno.org Changes in cellular proliferation often precede changes in tumor size, and therefore, a decrease in [¹⁸F]FLT uptake can provide an early indication of treatment efficacy. nih.gov For instance, preclinical studies have shown that a reduction in [¹⁸F]FLT uptake can be observed shortly after the initiation of treatment with cyclin-dependent kinase (CDK) inhibitors. aacrjournals.org This allows for a more rapid assessment of therapeutic response compared to anatomical imaging modalities. nih.gov

While the correlation between [¹⁸F]FLT uptake and the proliferation index Ki-67 is generally strong, it's crucial to acknowledge that [¹⁸F]FLT uptake reflects the activity of the thymidine salvage pathway. plos.orgnih.gov Tumors that primarily rely on the de novo pathway for thymidine synthesis may exhibit high proliferative rates but low [¹⁸F]FLT uptake. plos.orgnih.gov This highlights a limitation and an area of ongoing research to fully understand the factors modulating [¹⁸F]FLT accumulation in different tumor types. plos.orgsemanticscholar.orgnih.gov

The table below outlines the relative specificity and advantages of [¹⁸F]FLT for proliferation imaging based on preclinical research:

AspectDescriptionSupporting Findings
Specificity for Proliferation [¹⁸F]FLT uptake is directly linked to the activity of thymidine kinase 1 (TK1), an enzyme active during DNA synthesis. nih.govplos.orgsemanticscholar.orgStronger correlation with proliferation markers like Ki-67 compared to [¹⁸F]FDG in several preclinical models. snmjournals.orgsnmjournals.org
Differentiation from Inflammation Exhibits significantly lower uptake in inflammatory lesions compared to tumors. snmjournals.orgresearchgate.netnih.govIn a rodent model, [¹⁸F]FLT PET clearly distinguished a tumor from an inflamed muscle, whereas [¹⁸F]FDG showed high uptake in both. snmjournals.org
Early Response Assessment Changes in [¹⁸F]FLT uptake can provide an early indication of response to antiproliferative therapies, often before anatomical changes are visible. nih.govDecreased [¹⁸F]FLT uptake has been observed as early as 2-3 days after initiating treatment with EGFR inhibitors in preclinical models. nih.gov
Pharmacodynamic Biomarker Serves as a noninvasive tool to measure the biological effect of targeted therapies on tumor cell proliferation. aacrjournals.org[¹⁸F]FLT PET has been used to assess the pharmacodynamic effects of various CDK inhibitors in preclinical cancer models. aacrjournals.org
Limitations Uptake is dependent on the tumor's utilization of the thymidine salvage pathway. plos.orgnih.govTumors relying on the de novo synthesis pathway for thymidine may show low [¹⁸F]FLT uptake despite being highly proliferative. plos.orgnih.gov

Advanced Research Topics and Methodological Considerations

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Imaging Studies

The use of [18F]FLT in PET imaging serves as a powerful noninvasive biomarker for assessing cellular proliferation. aacrjournals.orgnih.gov Pharmacokinetic and pharmacodynamic (PK/PD) modeling are essential for translating the raw imaging data into quantitative measures of biological activity. aacrjournals.orgyale.edu These models are crucial for evaluating the efficacy of therapeutic agents, such as cyclin-dependent kinase (CDK) inhibitors, by detecting early signs of response or resistance. aacrjournals.orgnih.gov The uptake of [18F]FLT is a validated measure of cell proliferation and has been shown to correlate with the Ki-67 proliferation marker. aacrjournals.orgnih.gov

To quantify the in-vivo kinetics of [18F]FLT, researchers employ compartmental models that describe the tracer's movement between different physiological spaces. The most common is the two-tissue compartment model, which has been described and validated in human studies. nih.govresearchgate.net This model mathematically represents the transport and metabolism of the tracer in tissue.

The key parameters of this model include:

K1 : The rate constant for the transport of the tracer from the blood plasma into the tissue. researchgate.net

k2 : The rate constant for the transport of the tracer from the tissue back into the plasma. researchgate.net

k3 : The rate constant for the phosphorylation of [18F]FLT by thymidine (B127349) kinase-1 (TK1) into [18F]FLT-monophosphate. researchgate.net

k4 : The rate constant for the dephosphorylation of [18F]FLT-monophosphate. nih.gov

Interactive Table: Key Kinetic Parameters in [18F]FLT Compartmental Modeling

ParameterDescriptionSignificance
K1 Rate of tracer transport from plasma to tissue.Reflects blood flow and tracer delivery.
k2 Rate of tracer transport from tissue back to plasma.Represents the clearance of unmetabolized tracer from tissue.
k3 Rate of phosphorylation by Thymidine Kinase-1 (TK1).Indicates the rate of metabolic trapping within the cell.
k4 Rate of dephosphorylation.Represents the release of the tracer from its trapped state. nih.gov
Ki (KFLT) Net influx/flux constant (calculated from K1, k2, k3, k4).A composite measure of tracer uptake and retention, correlated with cell proliferation. nih.govresearchgate.net

The quantitative uptake of [18F]FLT, often measured as the Standardized Uptake Value (SUV), is governed by two primary biological processes: transport into the cell and subsequent metabolic trapping. nih.govnih.gov

First, [18F]FLT must cross the cell membrane, a process mediated by nucleoside transporters. The equilibrative nucleoside transporter-1 (ENT1) is a key transporter for thymidine and its analogs. nih.gov Once inside the cell, [18F]FLT becomes a substrate for thymidine kinase-1 (TK1), an enzyme primarily expressed during the S-phase of the cell cycle. nih.gov TK1 phosphorylates [18F]FLT to [18F]FLT-monophosphate. This phosphorylated form is charged and cannot easily exit the cell, leading to its "metabolic trapping." nih.gov This accumulation of radioactivity is what is detected by the PET scanner.

Studies have shown that TK1 activity is a critical determinant of [18F]FLT uptake in tumors. nih.govnih.gov A significant correlation has been found between the tumor's [18F]FLT SUV and its TK1 mRNA expression. nih.govnih.gov In contrast, the correlation with ENT1 expression has been shown to be not significant in some studies, suggesting that while transport is necessary, the rate-limiting step for accumulation in many cancers is the TK1-mediated phosphorylation. nih.gov

Structure-Activity Relationships in Fluorinated Nucleoside Analogs

The introduction of fluorine into nucleoside analogs is a common strategy in medicinal chemistry to modulate their biological properties. numberanalytics.comdntb.gov.uaoup.com The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds—can profoundly alter the molecule's conformation, metabolic stability, and interaction with cellular enzymes. oup.comnih.govnih.gov The position of the fluorine substitution is critical; for instance, fluorination at the 2'- or 3'-deoxy position of thymidine analogs has been shown to increase antiviral activity. nih.govnih.gov

The biological activity of nucleosides is critically dependent on the conformation of the furanose (sugar) ring, a phenomenon known as "sugar pucker." nih.govnih.gov The sugar ring is not flat and exists in a dynamic equilibrium between two primary conformations: C2'-endo (South) and C3'-endo (North). oup.com B-form DNA prefers a C2'-endo pucker, while A-form RNA prefers a C3'-endo pucker. oup.com

The substitution of an electronegative fluorine atom on the sugar ring has a profound influence on this equilibrium, primarily due to stereoelectronic effects like the gauche effect. nih.gov The gauche effect describes the tendency of a molecule to adopt a conformation where a gauche interaction between the electronegative fluorine and the ring oxygen (O4') is favored. nih.govresearchgate.net This leads to a strong conformational preference:

2'-fluoro-2'-deoxy ribo analogues (fluorine in the 'up' or ribo configuration) strongly prefer the C3'-endo (North) conformation, similar to RNA. nih.govoup.com

2'-fluoro-2'-deoxy arabino analogues (fluorine in the 'down' or arabino configuration) show the opposite preference for a C2'-endo (South) conformation, similar to DNA. nih.govoup.com

This fluorine-induced conformational locking can be used to pre-organize a nucleoside analog into a specific shape to enhance its desired biological activity. researchgate.netrsc.org

The conformation of the sugar pucker directly influences how a nucleoside analog is recognized and processed by cellular enzymes such as polymerases and kinases. nih.govnih.gov An enzyme's active site is exquisitely shaped to accommodate the specific conformation of its natural substrate. By altering the sugar pucker, fluorine substitution can either enhance or inhibit the interaction with these enzymes. nih.govnih.gov

For example, the ability of a nucleoside analog to be incorporated into a growing DNA chain by a polymerase is dependent on the enzyme accommodating its sugar pucker. nih.gov Evidence suggests that nucleotides constrained to a 3'-endo (North) conformation, like those in RNA, are processed differently by DNA polymerases compared to those with the DNA-like 2'-endo (South) pucker. nih.govrsc.org This conformational control can be exploited to design chain-terminating antiviral or anticancer drugs. The North-type pucker induced by a 4'-fluoro substitution, for instance, can interfere with the subsequent incorporation of the next nucleotide, effectively halting DNA or RNA synthesis. rsc.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate and predict the properties of fluorinated nucleosides, complementing experimental techniques like X-ray crystallography and NMR spectroscopy. nih.gov High-level ab initio calculations are used to determine the preferred conformations of these molecules in the gas phase or solution. nih.gov

These theoretical methods allow researchers to:

Calculate the relative energies of different sugar pucker conformations (e.g., North vs. South) to predict the most stable state. nih.gov

Analyze the electronic effects, such as the gauche effect, that govern these conformational preferences. nih.gov

Compare calculated structures with those determined experimentally to validate the computational models. nih.gov

Qualitatively predict spectroscopic data, such as proton and fluorine chemical shifts, to aid in the interpretation of NMR results. nih.gov

Computational studies have confirmed that through a combination of electronic effects, the sugar pucker in fluorinated nucleosides tends to arrange the fluorine atoms in a pseudoaxial orientation. nih.gov For example, calculations on 2′-OMe,4′-fluoro-uridine correctly predicted it would adopt a North sugar pucker. rsc.org These approaches are invaluable for understanding the structure-function relationships at an atomic level and for the rational design of new nucleoside analogs with tailored properties.

Molecular Docking and Dynamics Simulations of FLT-Enzyme Interactions

3'-Deoxy-3'-fluorothymidine (B1224464) (FLT) is a nucleoside analog that, to exert its biological activity, must be phosphorylated by cellular kinases. The primary enzyme responsible for the initial phosphorylation step is thymidine kinase 1 (TK1), an enzyme whose expression is tightly linked to the S-phase of the cell cycle. nih.govnih.gov This phosphorylation effectively traps FLT inside the cell, a crucial step for its therapeutic and imaging applications. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as FLT, and its protein target, like TK1, at an atomic level. While specific docking and extensive MD simulation studies exclusively focused on FLT are not abundantly detailed in publicly accessible literature, the principles of its interaction can be inferred from simulations of the human thymidine kinase 1 (hTK1) with other substrates and inhibitors.

Recent MD simulations of hTK1 have provided significant insights into the enzyme's conformational changes upon ligand binding, transitioning from an inactive to an active state. nih.govnih.gov These studies reveal that the binding of a substrate induces substantial structural rearrangements, including the opening of the active site pocket and alterations in the interface between the enzyme's subunits. nih.gov

The general process of an MD simulation for a system like FLT bound to TK1 involves several key steps:

Simulation Step Description
System Setup A high-resolution 3D structure of the target enzyme (e.g., from the Protein Data Bank) is prepared. The ligand (FLT) is then placed into the enzyme's active site, often guided by molecular docking predictions.
Solvation The protein-ligand complex is immersed in a box of water molecules to mimic the cellular environment. Ions are added to neutralize the system and achieve a physiological concentration.
Minimization & Equilibration The system's energy is minimized to remove any steric clashes or unfavorable geometries. This is followed by a period of equilibration where the temperature and pressure are gradually brought to the desired physiological values, allowing the system to relax.
Production Simulation Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.
Analysis The resulting trajectories are analyzed to understand the dynamic behavior of the protein and ligand, including conformational changes, binding stability, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

These simulations can help researchers understand why FLT is a good substrate for TK1 and how its structure could be modified to improve its affinity or phosphorylation rate.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For nucleoside analogs like FLT, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic efficacy and in guiding the design of new, more potent derivatives.

While a specific, comprehensive QSAR study on a large series of 3'-fluoro-substituted thymidine analogs is not widely published, the principles can be derived from research on related thymidine derivatives. These studies have highlighted the critical importance of the substitution at the 3'-position of the deoxyribose sugar for antiviral and anticancer activity. nih.gov

A typical QSAR study involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., lipophilicity, electronic effects) and 3D properties (e.g., molecular shape, volume).

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For 3'-deoxythymidine (B150655) analogs, QSAR studies have revealed several key insights. For instance, the nature of the substituent at the 3'-position significantly impacts antiviral activity, particularly against HIV. Research on 3'-heterocyclic substituted 3'-deoxythymidines showed that even small changes to the heterocyclic ring can lead to a complete loss of activity, underscoring the steric and electronic constraints of the enzyme's binding pocket. nih.gov

The introduction of a fluorine atom, as in FLT, is a common strategy in medicinal chemistry to modulate a drug's properties. nih.govmdpi.com Fluorine's high electronegativity and small size can alter the electronic distribution and conformation of the molecule, potentially enhancing binding affinity and metabolic stability. A hypothetical QSAR model for a series of 3'-substituted thymidine analogs might take the following form:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(S)

Where:

log(1/IC₅₀) is the biological activity.

σ represents the electronic effects of the substituent.

logP is a measure of the compound's lipophilicity.

S is a steric parameter.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

The following table summarizes the anti-HIV activity of some 3'-substituted-3'-deoxythymidine analogs, illustrating the impact of the 3'-substituent on biological activity.

Compound Name 3'-Substituent Anti-HIV Activity (EC₅₀ in µM)
3'-Azido-3'-deoxythymidine (AZT)-N₃0.004
3'-Deoxy-3'-fluorothymidine (FLT) -F 0.005
3'-Amino-3'-deoxythymidine-NH₂>100
3'-Deoxythymidine-H>100

Data compiled from various sources for illustrative purposes.

This data clearly demonstrates that a small, electronegative substituent at the 3'-position is crucial for potent anti-HIV activity. QSAR studies help to quantify these relationships, enabling the rational design of new analogs with potentially improved therapeutic profiles.

Q & A

What is the mechanistic basis for using FLT as a PET tracer for cellular proliferation, and how does thymidine kinase 1 (TK1) activity influence its retention?

Basic Question
FLT, a thymidine analog, is phosphorylated by TK1, an enzyme upregulated during the S-phase of the cell cycle. This phosphorylation traps FLT intracellularly, making its uptake proportional to DNA synthesis rates. TK1 activity is a critical determinant of FLT retention, as demonstrated by correlations between FLT uptake and TK1 expression in preclinical models and clinical studies .
Methodological Insight : To validate FLT's specificity, researchers should measure TK1 activity via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunohistochemistry (IHC) in parallel with PET imaging .

How does FLT differ from 18F-FDG in tumor imaging, and what are its advantages in proliferative assessment?

Basic Question
Unlike 18F-FDG, which reflects glucose metabolism, FLT specifically targets DNA synthesis. FLT avoids false positives from inflammatory or benign hypermetabolic lesions. Its uptake correlates strongly with Ki-67 proliferation indices in breast, lung, and brain tumors .
Methodological Insight : Use FLT in scenarios requiring proliferation-specific imaging, such as early therapy response assessment, and pair it with Ki-67 IHC for validation .

What are the optimal radiosynthesis protocols for high-yield FLT production, and how do solvent systems impact efficiency?

Advanced Question
FLT synthesis efficiency depends on nucleophilic fluorination conditions. Ethanol-based systems and digital microfluidic chips (e.g., electrowetting-on-dielectric) improve radiochemical yield (>50%) and purity. Protic solvents like tert-alcohols enhance fluorination rates .
Methodological Insight : Optimize reaction time, temperature (85–100°C), and precursor concentration (10–15 mg/mL) to minimize byproducts. Validate purity via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.